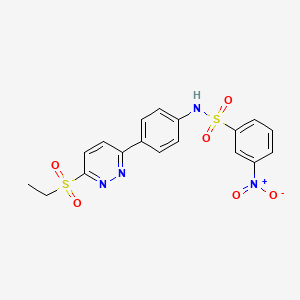

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfonamides are a significant class of compounds in medicinal chemistry and organic synthesis. They are known for their diverse biological activities and are used in various chemical reactions due to their unique chemical properties.

Synthesis Analysis

Sulfonamide synthesis typically involves the reaction of sulfonyl chlorides with amines. An example is the novel synthesis method using TDAE (tetraethylammonium ethoxide) to generate a stable carbanion in the 5-nitroimidazole scaffold, leading to the formation of a complex sulfonamide compound (Paoli-Lombardo et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their chemical reactivity and physical properties. For example, the introduction of nitro groups and ethyl sulfonyl moieties can affect the electron distribution within the molecule, thereby altering its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including alkylation, amination, and deprotection processes. These reactions are versatile, with sulfonamides serving as substrates for the preparation of secondary amines or undergoing transformations via Meisenheimer complexes (Fukuyama et al., 1995).

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide derivatives, particularly those of aminobenzenesulfonamide, have been involved in the development of unique polyheterocyclic compounds. Notably, the review by Kyosuke Kaneda (2020) highlights the synthesis and characterization of these novel compounds, emphasizing their versatility and value in organic syntheses and the pharmaceutical industry. The research delves into the sequential Nicholas and Pauson-Khand reactions and the production of aminobenzenesulfonamide-containing cyclononyne as a multifunctional agent, underlining its potential for discovering sulfonamide or sultam-based functional molecules and pharmaceuticals (Kaneda, 2020).

Antioxidant Capacity and Analytical Methods

The chemical moiety has been associated with research on antioxidant capacity. Ilyasov et al. (2020) and Munteanu & Apetrei (2021) discuss the ABTS radical cation-based assays, one of the most abundant antioxidant capacity assays, used alongside DPPH radical-based assays. These reviews elaborate on the reaction pathways, the formation of coupling adducts with certain antioxidants, and the subsequent oxidative degradation. They also highlight the specificity and relevance of oxidation products and the need for further in-depth elucidation in the context of the overall application of these assays (Ilyasov et al., 2020)(Munteanu & Apetrei, 2021).

Medicinal Chemistry and Drug Development

Sulfonamide derivatives, including those related to this compound, play a significant role in medicinal chemistry. He Shichao et al. (2016) reviewed the developments in sulfonamide-based medicinal chemistry, highlighting their broad bioactive spectrum and wide medicinal applications after structural modifications. The review covers the use of these derivatives as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and in the treatment of neurological diseases and as diuretic drugs. The review also touches upon the potential of these compounds in the rational design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzene-1-sulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The interaction of this compound with its targets would result in these diverse pharmacological effects.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse pharmacological activities exhibited by pyridazine derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O6S2/c1-2-29(25,26)18-11-10-17(19-20-18)13-6-8-14(9-7-13)21-30(27,28)16-5-3-4-15(12-16)22(23)24/h3-12,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPNPQETFKLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)